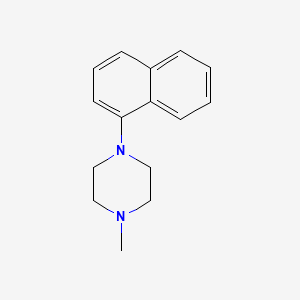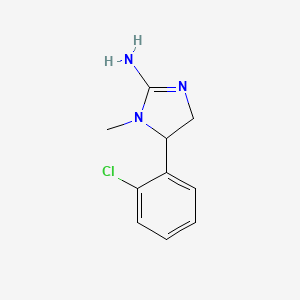
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an imidazoline ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-chlorobenzylamine with methyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include various substituted imidazole and dihydroimidazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl-1-methylimidazole: Similar structure but lacks the dihydro component.
1-Methyl-4,5-dihydroimidazole: Lacks the chlorophenyl group.
2-Chlorophenyl-4,5-dihydroimidazole: Lacks the methyl group.
Uniqueness
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of its chlorophenyl and methyl substituents on the imidazoline ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and development.
Properties
CAS No. |
89145-76-6 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-methyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-14-9(6-13-10(14)12)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H2,12,13) |
InChI Key |
DGTWYIOULAKAFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C1N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


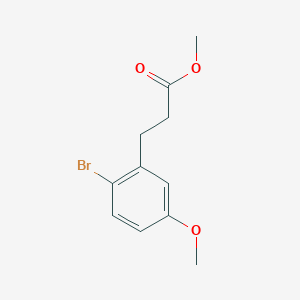
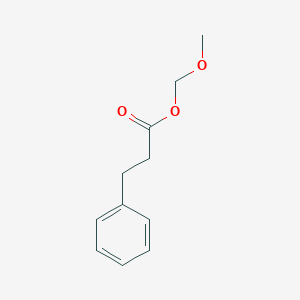
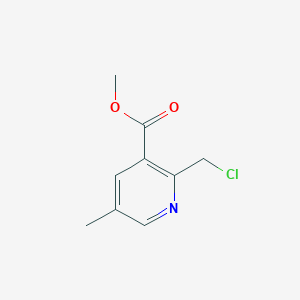
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
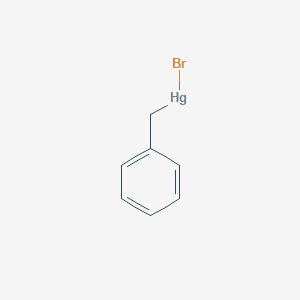
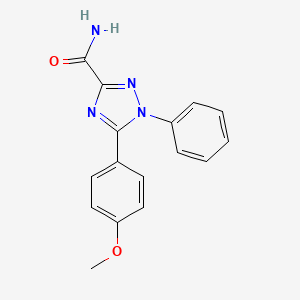
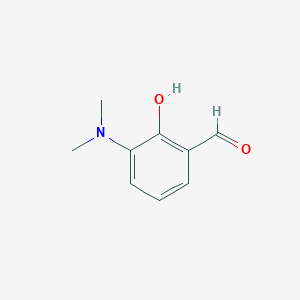
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
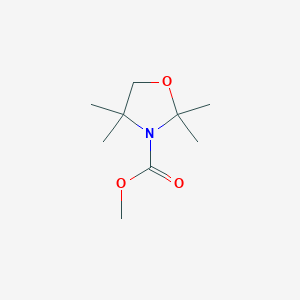
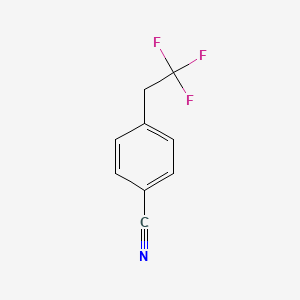
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
